molecular formula C8H16O3 B2372596 Methyl 2-hydroxyheptanoate CAS No. 54340-91-9

Methyl 2-hydroxyheptanoate

Cat. No.: B2372596
CAS No.: 54340-91-9
M. Wt: 160.213
InChI Key: ZKBFAXBOTWDLBL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyheptanoate is an organic compound with the molecular formula C8H16O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used as an intermediate in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals.

Scientific Research Applications

Methyl 2-hydroxyheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a substrate in enzymatic studies to understand the activity of esterases and lipases.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.

Biochemical Analysis

Biochemical Properties

This reaction results in the formation of an alcohol and a carboxylic acid .

Molecular Mechanism

The molecular mechanism of Methyl 2-hydroxyheptanoate is not well-understood. Esters like this compound can undergo hydrolysis, a reaction that breaks the ester bond to form an alcohol and a carboxylic acid. This reaction can be catalyzed by esterases, a type of enzyme found in various tissues in the body .

Temporal Effects in Laboratory Settings

Esters are generally known to be susceptible to hydrolysis over time, especially in the presence of water and esterase enzymes .

Metabolic Pathways

Esters like this compound can be metabolized in the body through ester hydrolysis, a reaction catalyzed by esterase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyheptanoate can be synthesized through the esterification of 2-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed column reactor where 2-hydroxyheptanoic acid and methanol are fed continuously, and the ester is collected as the product. The reaction is catalyzed by a strong acid resin, and the process is optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxyheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Produces 2-ketoheptanoic acid or 2-hydroxyheptanoic acid.

    Reduction: Produces 2-hydroxyheptanol.

    Substitution: Produces various substituted esters depending on the reagent used.

Mechanism of Action

The mechanism of action of methyl 2-hydroxyheptanoate involves its interaction with specific enzymes and receptors in biological systems. For instance, as a substrate for esterases, it undergoes hydrolysis to produce 2-hydroxyheptanoic acid and methanol. This hydrolysis reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.

Comparison with Similar Compounds

  • Methyl 2-hydroxybutanoate
  • Methyl 2-hydroxyhexanoate
  • Methyl 2-hydroxyoctanoate

Comparison: Methyl 2-hydroxyheptanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to methyl 2-hydroxybutanoate, it has a longer carbon chain, resulting in a higher boiling point and different solubility characteristics. Its intermediate chain length makes it suitable for applications where shorter or longer chain esters may not be as effective.

Properties

IUPAC Name

methyl 2-hydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-5-6-7(9)8(10)11-2/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBFAXBOTWDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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